molecular formula C18H20O6 B1149164 Catechin 5,7,4'-trimethyl ether CAS No. 105330-59-4

Catechin 5,7,4'-trimethyl ether

Cat. No.: B1149164
CAS No.: 105330-59-4
M. Wt: 332.3 g/mol
InChI Key: WCBCDLSKTYUDDL-KBXCAEBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Catechin 5,7,4'-trimethyl ether is a catechin.
This compound has been reported in Cinnamomum iners, Cinnamomum aromaticum, and Cinnamomum verum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105330-59-4

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

(2R,3S)-2-(3-hydroxy-4-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C18H20O6/c1-21-11-7-16(23-3)12-9-14(20)18(24-17(12)8-11)10-4-5-15(22-2)13(19)6-10/h4-8,14,18-20H,9H2,1-3H3/t14-,18+/m0/s1

InChI Key

WCBCDLSKTYUDDL-KBXCAEBGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H](CC3=C(O2)C=C(C=C3OC)OC)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O)O

Appearance

Powder

melting_point

125 °C

physical_description

Solid

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 5,7,4 Tri O Methylcatechin

The flavonoid 5,7,4'-Tri-O-methylcatechin has been identified as a naturally occurring compound isolated from a specific botanical source. Research has pinpointed its origin to the wood of Acacia catechu (L.F.) Willd. medchemexpress.commedchemexpress.com. This plant, belonging to the Fabaceae family, is a significant source of various flavonoid compounds. The isolation of 5,7,4'-Tri-O-methylcatechin is part of the broader phytochemical analysis of this plant species.

Table 1: Natural Source of 5,7,4'-Tri-O-methylcatechin

Compound Name Natural Source Plant Family Part Used
5,7,4'-Tri-O-methylcatechin Acacia catechu (L.F.) Willd. Fabaceae Wood

Chromatographic Purification Strategies for Isolation

The purification of specific flavonoids such as 5,7,4'-Tri-O-methylcatechin from plant extracts necessitates sophisticated separation techniques. Chromatographic methods are paramount in isolating individual compounds from a complex mixture of phytochemicals. While detailed protocols specifically documenting the isolation of 5,7,4'-Tri-O-methylcatechin are not extensively detailed in readily available scientific literature, the principles of preparative liquid chromatography and countercurrent chromatography are standardly applied for the separation of analogous compounds, including other methylated catechins and flavonoids.

Biosynthesis and Metabolic Transformations of 5,7,4 Tri O Methylcatechin

Endogenous Biosynthetic Pathways in Plants

The formation of 5,7,4'-Tri-O-methylcatechin in plants is a specialized extension of the general flavonoid biosynthetic pathway. This process involves a series of enzymatic steps that build upon the basic catechin (B1668976) skeleton, culminating in specific methylation events.

Precursor Compounds and Enzymatic Conversions

The biosynthesis of all flavonoids, including catechins, begins with the general phenylpropanoid pathway. nih.gov The amino acid phenylalanine is the initial precursor, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . A subsequent hydroxylation by cinnamic acid 4-hydroxylase (C4H) and ligation to coenzyme A by 4-coumarate:CoA ligase (4CL) yields 4-coumaroyl-CoA.

This key intermediate then enters the flavonoid-specific pathway, where chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.govnih.govChalcone isomerase (CHI) then facilitates the stereospecific cyclization of the chalcone into a flavanone, naringenin. researchgate.net

From naringenin, the pathway to catechin involves several critical enzymes:

Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the 3-position of the C-ring, converting naringenin to dihydroquercetin. nih.gov

Dihydroflavonol 4-reductase (DFR) reduces the keto group at the 4-position, yielding leucocyanidin (B1674801). nih.govmdpi.com

Leucoanthocyanidin reductase (LAR) carries out the final reduction step to produce (+)-catechin. nih.govmdpi.com

Once the core (+)-catechin molecule is synthesized, it serves as the direct precursor for methylation. The formation of 5,7,4'-Tri-O-methylcatechin requires the sequential or concerted action of methylating enzymes on the hydroxyl groups at the 5, 7, and 4' positions.

Table 1: Key Enzymes in the Biosynthesis of the Catechin Backbone

EnzymeAbbreviationRole in Pathway
Phenylalanine ammonia-lyasePALConverts Phenylalanine to Cinnamic acid
Cinnamic acid 4-hydroxylaseC4HHydroxylates Cinnamic acid to 4-Coumaric acid
4-coumarate:CoA ligase4CLActivates 4-Coumaric acid to 4-Coumaroyl-CoA
Chalcone synthaseCHSSynthesizes Naringenin chalcone
Chalcone isomeraseCHICyclizes chalcone to Naringenin (a flavanone)
Flavanone 3-hydroxylaseF3HConverts Naringenin to Dihydroquercetin
Dihydroflavonol 4-reductaseDFRReduces Dihydroquercetin to Leucocyanidin
Leucoanthocyanidin reductaseLARReduces Leucocyanidin to (+)-Catechin

Role of O-Methyltransferases in Flavonoid Methylation

The methylation of the catechin backbone is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). mdpi.comtandfonline.com These enzymes facilitate the transfer of a methyl group from the donor molecule, SAM, to a specific hydroxyl group on the flavonoid substrate. nih.gov The diversity and regioselectivity of these OMTs are responsible for the wide array of methylated flavonoids found in nature. tandfonline.com

Plant OMTs exhibit high specificity for the position they methylate on the flavonoid ring system, such as the 3, 5, 7, 3', or 4' positions. tandfonline.com The biosynthesis of 5,7,4'-Tri-O-methylcatechin necessitates the activity of OMTs that can specifically target the hydroxyl groups on the A-ring (positions 5 and 7) and the B-ring (position 4'). mdpi.com It is likely that one or more distinct OMTs are involved. For instance, a flavonoid 7-O-methyltransferase (F7OMT) would be responsible for methylation at the 7-position, while another OMT would act on the 4'-position. nih.gov The methylation of the 5-hydroxyl group is generally less common but has been documented. The precise sequence of these methylation events can vary between plant species.

Comparative Analysis with Related Catechin Biosynthesis

The biosynthetic pathway for 5,7,4'-Tri-O-methylcatechin is a clear elaboration of the core pathway for common catechins like (+)-catechin and (-)-epicatechin (B1671481). The primary distinction lies in the final decorative steps involving methylation.

While the synthesis of (+)-catechin terminates with the action of LAR on leucocyanidin, the pathway for 5,7,4'-Tri-O-methylcatechin continues with three additional enzymatic steps catalyzed by specific OMTs. In contrast, the biosynthesis of (-)-epicatechin follows a parallel route from leucocyanidin, utilizing anthocyanidin synthase (ANS) to form cyanidin, which is then converted to epicatechin by anthocyanidin reductase (ANR) . nih.gov

The galloylated catechins, such as epigallocatechin gallate (EGCG), represent another level of modification, where a galloyl group is attached to the 3-hydroxyl group, a reaction not involved in the formation of 5,7,4'-Tri-O-methylcatechin. nih.gov

Table 2: Comparative Biosynthesis of Different Catechins from Leucocyanidin

Final ProductKey Final Enzymatic Step(s)Modifying Group(s)
(+)-CatechinLeucoanthocyanidin Reductase (LAR)None
(-)-EpicatechinAnthocyanidin Synthase (ANS) followed by Anthocyanidin Reductase (ANR)None
5,7,4'-Tri-O-methylcatechinLAR followed by specific O-Methyltransferases (OMTs)Three methyl groups (5, 7, 4' positions)

Preclinical Metabolic Fate and Biotransformation in Biological Systems

Once ingested, flavonoids like 5,7,4'-Tri-O-methylcatechin are subject to extensive metabolism, primarily in the intestine and liver. This biotransformation significantly alters their structure and bioavailability.

In Vitro Metabolic Studies Using Hepatic and Intestinal Microsomes

In vitro models using liver (hepatic) and intestinal microsomes are standard tools for predicting the metabolic fate of xenobiotics. nih.gov These microsomal fractions are rich in phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, and phase II enzymes like UDP-glucuronosyltransferases (UGTs).

For methylated flavonoids, a primary metabolic reaction is O-demethylation, catalyzed by CYP enzymes. It is plausible that 5,7,4'-Tri-O-methylcatechin could undergo demethylation at one or more of its methoxy (B1213986) groups when incubated with hepatic or intestinal microsomes. This would yield partially demethylated catechin derivatives and formaldehyde. The specific CYP isoforms involved would determine the rate and regioselectivity of this process. Conversely, the methylation may render the compound more resistant to other forms of phase I metabolism compared to its unmethylated counterpart, catechin.

Glucuronidation Pathways and Metabolite Characterization

Glucuronidation is a major phase II conjugation reaction for flavonoids, enhancing their water solubility and facilitating their excretion. researchgate.net This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from UDP-glucuronic acid to a nucleophilic group, typically a hydroxyl group, on the substrate.

The structure of 5,7,4'-Tri-O-methylcatechin possesses a free hydroxyl group at the 3-position of the C-ring. This position is a prime target for glucuronidation. Studies on related catechins have shown that glucuronide conjugates are major metabolites found in plasma and urine following consumption. acs.org Therefore, it is highly probable that the primary metabolite of 5,7,4'-Tri-O-methylcatechin in biological systems is 5,7,4'-Tri-O-methylcatechin-3-O-glucuronide.

Characterization of such metabolites typically involves enzymatic hydrolysis with β-glucuronidase, which cleaves the glucuronide bond, reverting the metabolite to its parent aglycone. Modern analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are essential for the identification and structural elucidation of these glucuronide conjugates based on their mass-to-charge ratio and fragmentation patterns. acs.org Studies on similar flavonoids have also identified O-methyl-glucuronide conjugates, suggesting that methylation and glucuronidation can occur on the same molecule during its metabolism. researchgate.net

Table 3: Potential Metabolites of 5,7,4'-Tri-O-methylcatechin

Metabolic PathwayPotential MetaboliteDescription
Phase II (Glucuronidation)5,7,4'-Tri-O-methylcatechin-3-O-glucuronideGlucuronic acid attached to the 3-hydroxyl group.
Phase I (Demethylation)5,7-Di-O-methylcatechinResult of demethylation at the 4'-position.
Phase I (Demethylation)4',7-Di-O-methylcatechinResult of demethylation at the 5-position.
Phase I (Demethylation)4',5-Di-O-methylcatechinResult of demethylation at the 7-position.

Methylation and Sulfation Metabolites

The metabolism of catechins generally involves methylation of the catechol group on the B-ring, followed by glucuronidation and/or sulfation. Given that the 5, 7, and 4'-hydroxyl groups of the catechin backbone are already methylated in 5,7,4'-Tri-O-methylcatechin, it is plausible that any further metabolism would target the remaining free hydroxyl groups. However, without experimental data, the specific methylation and sulfation metabolites of 5,7,4'-Tri-O-methylcatechin remain speculative.

Based on the metabolism of other catechins, potential, yet unconfirmed, metabolic reactions could involve:

Further Methylation: If any free hydroxyl groups remain on the catechin structure, they could be potential sites for methylation.

Sulfation: The remaining hydroxyl groups could also be targets for sulfation by SULTs.

It is important to emphasize that these are hypothesized pathways based on the metabolism of similar compounds, and dedicated research is required to identify the actual methylation and sulfation metabolites of 5,7,4'-Tri-O-methylcatechin.

In Vivo Metabolic Profiling in Preclinical Animal Models

To date, there is a notable absence of published in vivo metabolic profiling studies for 5,7,4'-Tri-O-methylcatechin in preclinical animal models such as rats or mice. Research on related catechins, however, provides a framework for what might be expected.

Studies on the in vivo metabolism of catechin and epicatechin in rats have demonstrated that these compounds are extensively metabolized. documentsdelivered.com After oral administration, these catechins are absorbed and undergo significant first-pass metabolism in the small intestine and liver. documentsdelivered.com The primary metabolites identified in plasma and urine are glucuronidated and sulfated conjugates of the parent catechin and its methylated derivatives. documentsdelivered.com

For instance, a study on the in situ perfusion of the rat jejunum and ileum with catechin showed that it was extensively metabolized, with glucuronide conjugates of catechin and 3'-O-methylcatechin being detected in the mesenteric plasma. documentsdelivered.com This indicates that both methylation and glucuronidation occur in the intestine. documentsdelivered.com Further sulfation and methylation can occur in the liver. documentsdelivered.com

A hypothetical metabolic profile for 5,7,4'-Tri-O-methylcatechin in a preclinical model, based on this information, might involve:

Absorption from the gastrointestinal tract.

Potential for further metabolism (e.g., glucuronidation or sulfation) of any remaining free hydroxyl groups in the intestine and liver.

Circulation of the parent compound and its metabolites in the plasma.

Excretion of metabolites in urine and bile.

The following table illustrates the types of metabolites that have been identified for the related compound, catechin, in rats, which could serve as a basis for future investigations into the metabolism of 5,7,4'-Tri-O-methylcatechin.

Metabolite Type Specific Metabolites of Catechin Identified in Rats Potential Corresponding Metabolites of 5,7,4'-Tri-O-methylcatechin
Methylated 3'-O-methylcatechinFurther methylated derivatives (speculative)
Glucuronidated Catechin glucuronides, 3'-O-methylcatechin glucuronides5,7,4'-Tri-O-methylcatechin glucuronides
Sulfated Catechin sulfates, 3'-O-methylcatechin sulfates5,7,4'-Tri-O-methylcatechin sulfates

This table is for illustrative purposes and highlights the need for direct experimental data for 5,7,4'-Tri-O-methylcatechin.

Identification of Bioactive Metabolites

There is currently no direct scientific evidence identifying specific bioactive metabolites of 5,7,4'-Tri-O-methylcatechin. The biological activities of this compound itself are the primary focus of existing research.

However, studies on other methylated catechins suggest that the process of methylation can influence their biological activity. For example, certain methylated catechins derived from green tea have been shown to possess anti-allergic properties by inhibiting multiple protein kinases in mast cells. nih.gov It has been suggested that methylated catechins may be the active forms of these flavonoids that provide protective effects. japanesegreenteain.com

Chemical Synthesis and Derivatization Strategies for 5,7,4 Tri O Methylcatechin Analogues

Total Synthesis Approaches to the Core Catechin (B1668976) Scaffold

The complete chemical synthesis of the catechin scaffold provides a versatile platform for introducing various substituents and controlling stereochemistry, which is crucial for structure-activity relationship studies.

The flavan-3-ol (B1228485) structure of catechin possesses two adjacent chiral centers at positions 2 and 3, leading to four possible diastereoisomers. Stereoselective synthesis is therefore essential to obtain enantiomerically pure catechins. Key strategies often involve asymmetric reactions to establish these chiral centers with high fidelity.

Prominent methods for the asymmetric synthesis of chiral flavan-3-ols include the use of Sharpless asymmetric dihydroxylation, Shi asymmetric epoxidation, and Sharpless asymmetric epoxidation. For instance, the enantioselective synthesis of epigallocatechin-3-gallate (EGCG), a structurally related catechin, has been achieved through a stereospecific cyclization of a product derived from Sharpless asymmetric dihydroxylation. This approach highlights the power of asymmetric catalysis in constructing the chiral dihydropyran ring of the catechin scaffold.

Another strategy involves the reagent-controlled stereoselective opening of an epoxide with a phenol, followed by an electrophilic cycloarylation to furnish the acylated catechin core. This method has been successfully applied to the synthesis of (±)-gallocatechin and (±)-epigallocatechin gallates. A concise synthesis of (-)-epicatechin (B1671481) and its 3-O-gallate has been developed based on the assembly of a lithiated fluorobenzene (B45895) and an epoxy alcohol, followed by a pyran cyclization.

The biosynthesis of catechins in plants involves a series of enzymatic reactions that stereoselectively produce these compounds. For example, leucoanthocyanidin reductase (LCR) stereospecifically reduces leucocyanidin (B1674801) to produce (+)-catechin. While not a chemical synthesis, understanding these biosynthetic pathways can inspire the development of biomimetic synthetic strategies.

Table 1: Key Stereoselective Synthetic Strategies for the Catechin Scaffold
StrategyKey ReactionTarget/Example
Asymmetric DihydroxylationSharpless Asymmetric Dihydroxylation followed by stereospecific cyclizationEpigallocatechin-3-gallate (EGCG)
Asymmetric EpoxidationShi Asymmetric Epoxidation, Sharpless Asymmetric EpoxidationChiral Flavan-3-ols
Epoxide Opening/CycloarylationReagent-controlled stereoselective opening of an epoxide with a phenol(±)-Gallocatechin and (±)-Epigallocatechin Gallates
Lithiated Fluorobenzene AssemblyAssembly of lithiated fluorobenzene and epoxy alcohol followed by pyran cyclization(-)-Epicatechin and its 3-O-gallate

Once the core catechin scaffold is synthesized, the installation of methyl ether groups at the 5, 7, and 4' positions is required to obtain 5,7,4'-tri-O-methylcatechin. The regioselective methylation of the hydroxyl groups on the catechin framework is a critical step. This is often achieved through a combination of protecting group strategies and the use of specific methylating agents.

A stepwise differentiation strategy based on the electronic differences between the various hydroxyl groups of (+)-catechin has been developed for regiospecific methylation. This method allows for the selective methylation of the phenolic and aliphatic hydroxyls under mild conditions.

The synthesis of methylated (+)-catechin derivatives has been carried out using methyl iodide and potassium carbonate. By modifying reaction conditions such as time and the method of reagent addition, regioselective methylation can be achieved. For example, intermittent injection of methyl iodide and potassium carbonate has been used to favor the formation of 4'-O-methyl catechin over the 3'-O-methyl isomer.

Table 2: Methodologies for O-Methylation of Catechins
MethodReagentsKey Feature
Stepwise DifferentiationMeerwein salt, protecting groupsRegiospecific methylation based on hydroxyl group acidity.
Modified Methyl Iodide ReactionMethyl iodide, potassium carbonateRegioselectivity can be controlled by reaction conditions.

Semi-Synthetic Modifications from Natural Precursors

The abundance of catechins in natural sources like tea and cocoa makes them attractive starting materials for the semi-synthesis of their derivatives, including 5,7,4'-tri-O-methylcatechin.

Starting with naturally occurring catechins such as (+)-catechin or (-)-epicatechin, regioselective O-methylation can be employed to install methyl groups at the desired positions. This often requires the use of protecting groups to block the more reactive hydroxyl groups while the target hydroxyls are methylated. The choice of protecting groups and the reaction conditions are crucial for achieving high regioselectivity. For instance, the vicinal phenolic hydroxyls on the B-ring can be preferentially methylated under mild basic conditions due to their higher acidity.

Conversely, selective demethylation of more heavily methylated natural flavonoids can also be a route to desired partially methylated catechins.

The synthesis of glucuronide and sulfate (B86663) conjugates of catechins is important for studying their metabolism and biological activity, as these are common metabolites found in vivo. Chemical synthesis of these conjugates from natural catechin precursors has been extensively explored.

Glucuronide Conjugates: The chemical synthesis of catechin glucuronides typically involves the protection of most hydroxyl groups, followed by the selective deprotection of the desired hydroxyl group for glucuronidation. The glucuronic acid moiety, usually in the form of a protected glucuronate donor, is then coupled to the deprotected hydroxyl group using a glycosylation reaction, often catalyzed by a Lewis acid. Subsequent deprotection of the remaining protecting groups yields the final glucuronide conjugate. For example, the synthesis of (epi)catechin-5-O-glucuronides has been achieved using tert-butyldimethylsilyl (TBS) as a protecting group, followed by selective deprotection at the 5-position and subsequent glucuronidation.

Sulfate Conjugates: The synthesis of catechin sulfates can be achieved by reacting the parent catechin with a sulfating agent, such as sulfur trioxide-pyridine complex or chlorosulfonic acid. Similar to glucuronidation, regioselectivity can be controlled by the use of protecting groups. Procedures have been optimized for the preparation of (epi)catechin sulfates at positions 3', 4', 5, and 7.

Table 3: Synthesis of Catechin Conjugates
Conjugate TypeKey Synthetic StepsExample
GlucuronideProtection of hydroxyls, selective deprotection, glycosylation with a glucuronate donor, deprotection.(Epi)catechin-5-O-glucuronides
SulfateReaction with a sulfating agent (e.g., sulfur trioxide-pyridine complex), often with protecting groups for regioselectivity.(Epi)catechin sulfates at positions 3', 4', 5, and 7

Design and Synthesis of Chemically Modified Derivatives

To explore the structure-activity relationships and potentially enhance the biological properties of 5,7,4'-tri-O-methylcatechin, various chemically modified derivatives can be designed and synthesized. These modifications can involve the introduction of different functional groups at various positions on the catechin scaffold.

One approach is the substitution at the C-8 position of the A-ring of (+)-catechin. This has been explored to investigate the impact of such modifications on the antioxidant activity of the resulting derivatives.

Another strategy involves the creation of chimeric molecules by linking the catechin scaffold to other bioactive moieties. For example, chimeric molecules based on catechin and epicatechin have been synthesized by joining them to monocyclic β-lactams via a triazole linker using "click chemistry". This approach aims to combine the properties of both parent molecules to create novel compounds with potentially enhanced or new biological activities.

The design of such derivatives often involves computational modeling to predict their binding to biological targets. The hydroxyl groups of the catechin scaffold that are not methylated can serve as handles for further derivatization to improve target specificity and binding affinity.

Alterations for Enhanced Stability

The inherent instability of the catechin backbone, particularly its susceptibility to degradation under various conditions, presents a significant hurdle for its development as a therapeutic agent. Strategic modifications to the 5,7,4'-Tri-O-methylcatechin structure can mitigate these stability issues.

Influence of pH and Temperature on Catechin Stability

Research has demonstrated that the stability of catechins is highly dependent on pH and temperature. Catechins are generally more stable in acidic conditions (pH < 4) and exhibit significant degradation in neutral to alkaline environments (pH > 6). For instance, at 100°C, the total catechin content in a solution at pH 3 decreases by approximately 15% over 24 hours, whereas at pH 7, the degradation is a staggering 96%. This instability at physiological pH is a major challenge for oral bioavailability. While specific degradation kinetics for 5,7,4'-Tri-O-methylcatechin are not extensively documented, the general principles of catechin stability suggest that methylation can influence these properties. The methylation of phenolic hydroxyl groups can alter the electronic properties of the aromatic rings, potentially affecting their susceptibility to oxidation and other degradation pathways.

Impact of Methylation on Oxidative and Photochemical Stability

O-methylation of flavonoids has been shown to enhance their metabolic stability. In the context of oxidative stress, methylation of the hydroxyl groups can modulate the antioxidant activity. While the free hydroxyl groups are crucial for radical scavenging, their methylation can lead to a more stable molecule that is less prone to auto-oxidation. For example, studies on O-methylated theaflavins have shown that an increase in the number of methyl groups can potentiate metabolic stability.

Photodegradation is another concern for flavonoid stability. While specific studies on the photostability of 5,7,4'-Tri-O-methylcatechin are scarce, research on other methylated flavonoids suggests that methylation can influence their photochemical behavior. The stability of flavonoids under light exposure is structure-dependent, with factors such as the presence of a 3-hydroxyl group and a C2-C3 double bond affecting their photoreactivity.

To systematically evaluate the enhanced stability of 5,7,4'-Tri-O-methylcatechin analogues, a comparative analysis of their degradation under various stress conditions is necessary. The following table outlines a proposed experimental design for assessing the stability of novel analogues.

ParameterStress ConditionAnalytical MethodExpected Outcome for Stable Analogue
pH Stability Incubation in buffers of varying pH (e.g., 3, 5, 7.4, 9) at 37°CHPLCSlower degradation rate at neutral and alkaline pH compared to the parent compound.
Thermal Stability Incubation at elevated temperatures (e.g., 50, 75, 100°C)HPLCHigher retention of the parent compound over time at elevated temperatures.
Oxidative Stability Exposure to an oxidizing agent (e.g., H₂O₂)HPLC, SpectrophotometryReduced formation of degradation products and retention of structural integrity.
Photostability Exposure to UV-A and UV-B radiationHPLC, UV-Vis SpectroscopyLower rate of photodegradation compared to the parent compound.

Structural Modifications for Improved Bioactivity Profiles

The therapeutic potential of 5,7,4'-Tri-O-methylcatechin can be further enhanced through strategic structural modifications. These modifications aim to improve potency, selectivity, and pharmacokinetic properties.

Anticancer Activity

Catechin derivatives have been extensively studied for their anticancer properties. Structural modifications, such as the introduction of substituents at various positions on the catechin scaffold, have been shown to modulate their cytotoxic activity against different cancer cell lines.

For instance, the introduction of a propyl group at the C8 position of catechin gallate resulted in a derivative with enhanced activity against the HCT116 colorectal adenocarcinoma cell line (IC₅₀ = 31 µM) compared to catechin gallate (IC₅₀ = 53 µM) and epicatechin gallate (IC₅₀ = 76 µM). Furthermore, novel synthesized (−)-catechin derivatives have shown promising activity against hepatocellular liver carcinoma (HepG2), lung adenocarcinoma (A549), and prostate (DU-145) cell lines, with IC₅₀ values as low as 2.5 µM.

The following table summarizes the anticancer activities of some structurally modified catechin analogues.

CompoundModificationCancer Cell LineIC₅₀ (µM)Reference
C8-propyl-catechin gallate Propyl group at C8HCT11631
Catechin gallate (CG) -HCT11653
Epicatechin gallate (ECG) -HCT11676
(−)-Catechin derivative 1d UndisclosedHepG22.5
(−)-Catechin derivative 1d UndisclosedA5494.8
(−)-Catechin derivative 1d UndisclosedDU-1455.4
(−)-Catechin derivative 1j UndisclosedMDA-MB-2316.6

Neuroprotective Effects

Catechins and their derivatives have also demonstrated significant neuroprotective potential. Their ability to modulate various signaling pathways and protect against oxidative stress makes them attractive candidates for the development of therapies for neurodegenerative diseases. Synthetic polyphenols inspired by the catechin structure are being developed to preserve amyloid inhibitory potential while exhibiting improved bioavailability.

Antimicrobial Activity

The antimicrobial properties of catechins can be enhanced through structural modifications that increase their lipophilicity. The introduction of acyl chains of varying lengths at the 3-O-position of (-)-epicatechin and (+)-catechin has been shown to significantly improve their activity against Gram-positive bacteria. Derivatives with acyl chains of C8 to C10 exhibited the strongest antimicrobial activity, with Minimum Inhibitory Concentrations (MIC) as low as 2-8 µg/mL.

The table below illustrates the effect of acyl chain length on the antimicrobial activity of catechin derivatives against Staphylococcus aureus.

CompoundAcyl Chain LengthMIC (µg/mL)Reference
3-O-Butanoyl-(+)-catechin C4>128
3-O-Hexanoyl-(+)-catechin C664
3-O-Octanoyl-(+)-catechin C84
3-O-Decanoyl-(+)-catechin C102
3-O-Dodecanoyl-(+)-catechin C128
3-O-Hexadecanoyl-(+)-catechin C1632

Lack of Specific Preclinical Data for 5,7,4'-Tri-O-methylcatechin

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific preclinical data for the compound 5,7,4'-Tri-O-methylcatechin corresponding to the detailed mechanistic pathways outlined in the requested article structure.

The primary challenge in sourcing relevant information is the prevalence of research on a similarly named but structurally distinct compound, 5,7,4'-Trimethoxyflavone . A catechin possesses a saturated C2-C3 bond in its heterocyclic C-ring, whereas a flavone (B191248) has an unsaturated C2-C3 double bond. This structural difference is fundamental and implies distinct biological activities.

Searches for in vitro studies detailing the effects of 5,7,4'-Tri-O-methylcatechin on cellular proliferation, apoptosis, and specific signaling pathways yielded no direct results. The existing body of research does not provide the specific data required to accurately and authoritatively address the following sections as requested:

Biological Activities and Mechanistic Elucidation of 5,7,4 Tri O Methylcatechin Preclinical Focus

In Vitro Mechanistic Investigations

Regulation of Cellular Signaling Pathways

Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, p38, JNK):No research was found that elucidates the influence of this compound on the ERK, p38, or JNK components of the MAPK pathway.

Due to the strict requirement to focus solely on 5,7,4'-Tri-O-methylcatechin and the absence of specific, published preclinical data for this compound within the requested mechanistic framework, it is not possible to generate the article as outlined. Providing information from the more extensively studied 5,7,4'-Trimethoxyflavone would be scientifically inaccurate and would not adhere to the specific subject of the request.

Interactions with PI3K/AKT and NF-κB Signaling

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and Nuclear Factor-kappa B (NF-κB) signaling pathways are crucial regulators of numerous cellular processes, including cell growth, proliferation, survival, and inflammation. mdpi.comfrontiersin.org The PI3K/Akt/mTOR pathway, in particular, is frequently deregulated in various cancers, making it a significant target for therapeutic agents. mdpi.com Flavonoids as a class of natural compounds have been extensively studied for their ability to modulate these pathways. mdpi.comnih.gov

While direct studies on the interaction of 5,7,4'-Tri-O-methylcatechin with these pathways are not available, research on other flavonoids provides insight. For instance, apigenin (B1666066) (a 4′,5,7-trihydroxyflavone) has been shown to inhibit the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.gov Similarly, parent catechins can modulate NF-κB signaling, which is a key regulator of inflammation. nih.govnih.gov The NF-κB pathway's activation is critical for the expression of pro-inflammatory mediators, and its inhibition is a common mechanism for the anti-inflammatory effects of polyphenols. globalsciencebooks.infomdpi.com For example, a polyphenol known as catechin-7,4'-O-digallate was found to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway in mouse macrophages. nih.govresearchgate.net

The methylation of flavonoid hydroxyl groups can alter their biological activity. A related compound, 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone, has been shown to inhibit the Akt/mTOR signaling pathway in human lung cancer cells. nih.gov This suggests that methylated flavanols like 5,7,4'-Tri-O-methylcatechin could potentially interact with these signaling cascades, although specific preclinical data are currently lacking.

Table 1: Effects of Related Flavonoids on PI3K/AKT and NF-κB Signaling

CompoundSignaling PathwayObserved EffectCell/Model System
ApigeninPI3K/AKTInhibition, leading to reduced cell survival. mdpi.comCancer cell lines
Catechin-7,4'-O-digallateNF-κBInhibition of NF-κB activation. nih.govMouse macrophages
(-)-Epigallocatechin (B1671488) gallate (EGCG)NF-κBEnhanced expression and apoptosis induction. nih.govVascular smooth muscle cells
5,3'-Dihydroxy-6,7,4'-trimethoxyflavanoneAkt/mTORInhibition of phosphorylation. nih.govHuman lung cancer cells
Involvement of JAK/STAT Signaling

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a fundamental role in immunity, cell proliferation, and inflammation. nih.govnih.gov Aberrant activation of the JAK/STAT pathway is implicated in various diseases, including cancers and autoimmune disorders, making it a key therapeutic target. nih.govmdpi.com

Numerous phytochemicals have been identified as inhibitors of the JAK/STAT pathway. mdpi.comresearchgate.net These compounds can interfere with the pathway at multiple levels, such as inhibiting JAK phosphorylation, preventing STAT dimerization, or blocking the translocation of STAT dimers to the nucleus. mdpi.comresearchgate.net For example, the flavonoid 5,7-Dihydroxyflavone has been reported to suppress tumor growth by reducing STAT3 phosphorylation. researchgate.net

Currently, there is no direct preclinical evidence detailing the involvement of 5,7,4'-Tri-O-methylcatechin with the JAK/STAT signaling pathway. The capacity of other flavonoids to modulate this pathway suggests a potential area for future investigation into the biological activities of methylated catechins.

Antioxidant and Free Radical Scavenging Activities

Flavonoids, including catechins, are well-regarded for their antioxidant properties, which allow them to mitigate oxidative stress. mdpi.com Oxidative stress is implicated in a wide range of diseases and is caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them. mdpi.commdpi.com

The antioxidant mechanisms of catechins are multifaceted and include:

Direct ROS Scavenging: The phenolic hydroxyl groups in the catechin (B1668976) structure can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating oxidative chain reactions. nih.gov

Metal Ion Chelation: Catechins can bind to transition metal ions like iron and copper, which prevents them from participating in redox reactions that generate ROS. mdpi.comnih.gov

Indirect Mechanisms: These include the induction of endogenous antioxidant enzymes and the inhibition of pro-oxidant enzymes. nih.govmdpi.com Catechins can regulate signaling pathways, such as the Keap1/Nrf2/ARE pathway, to enhance the cellular antioxidant defense system. nih.govresearchgate.net

The antioxidant activity of flavonoids is heavily dependent on their chemical structure, particularly the number and position of hydroxyl (-OH) groups. nih.gov For catechins, the presence of a trihydroxyl group (pyrogallol) on the B-ring and a gallate moiety on the C-ring is associated with increased free radical scavenging ability. nih.gov

O-methylation, the process of replacing a hydrogen atom in a hydroxyl group with a methyl group, significantly alters the antioxidant capacity. Since the free radical scavenging activity relies on the donation of a hydrogen atom from a hydroxyl group, methylation of these groups typically reduces or eliminates this specific antioxidant mechanism. Therefore, it is expected that 5,7,4'-Tri-O-methylcatechin, which has its hydroxyl groups at the 5, 7, and 4' positions methylated, would exhibit lower direct free radical scavenging activity compared to its unmethylated parent compound, (+)-catechin.

Studies on other 4',5,7-trihydroxyflavonoids have shown that the C4'-OH group possesses strong antioxidant activity, often acting as the primary site for hydrogen atom transfer to scavenge free radicals. nih.govresearchgate.net The methylation of this specific group in 5,7,4'-Tri-O-methylcatechin likely diminishes its capacity as a direct antioxidant.

Table 2: Relative Antioxidant Activity of Major Green Tea Catechins

CatechinKey Structural FeaturesRelative Antioxidant Potency
(-)-epigallocatechin gallate (EGCG)Pyrogallol group (B-ring), Gallate moiety (C-ring)Highest
(-)-epigallocatechin (EGC)Pyrogallol group (B-ring)High
(-)-epicatechin (B1671481) gallate (ECg)Gallate moiety (C-ring)High
(-)-epicatechin (EC)Catechol group (B-ring)Moderate

Note: This table reflects the general consensus on the antioxidant activity of parent catechins. The activity of 5,7,4'-Tri-O-methylcatechin is not established but is predicted to be lower due to methylation.

Anti-Inflammatory Effects

Inflammation is a protective biological response, but chronic inflammation can lead to various diseases. mdpi.com Many flavonoids and polyphenols exhibit anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory process, such as NF-κB. mdpi.commdpi.com

The parent compounds of catechins are known to possess anti-inflammatory effects. nih.govmdpi.com For instance, theaflavins, which are derived from catechins, have been shown to exert anti-inflammatory activity by down-regulating the activation of NF-κB in macrophages. mdpi.com Research on catechin itself has suggested it may mediate an anti-inflammatory effect through its influence on ferroptosis, a type of programmed cell death. mdpi.com

While the specific anti-inflammatory properties of 5,7,4'-Tri-O-methylcatechin have not been detailed in preclinical studies, related methylated flavonoids have demonstrated such activity. For example, 5-hydroxy-3′,4′,7-trimethoxyflavone has been shown to have protective effects against inflammation induced by lipopolysaccharides. dntb.gov.ua This indicates that methylated flavonoids can retain or possess potent anti-inflammatory capabilities, warranting further investigation into 5,7,4'-Tri-O-methylcatechin.

Anti-Microbial and Anti-Viral Properties

The catechins found in green tea, particularly EGCG and ECG, have been shown to inhibit the growth of a wide range of Gram-positive and Gram-negative bacteria. nih.gov They can also suppress the expression of bacterial virulence factors and may even reverse antibiotic resistance in certain pathogens. nih.gov The antiviral properties of flavonoids have also been widely reported, with catechins showing activity against various viruses, including influenza virus and feline calicivirus (a surrogate for norovirus). nih.govmdpi.comepa.gov

The specific antimicrobial and antiviral activities of 5,7,4'-Tri-O-methylcatechin are not well-documented. However, studies on other methylated flavonoids suggest potential in this area. For example, 5,7,4'-trimethoxyflavone, a structurally related compound, demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Another methylated flavonoid, chrysoeriol, has also been reported to have antibacterial and antiviral properties. mdpi.com These findings suggest that the core flavonoid structure, even when methylated, can retain antimicrobial functions, though direct studies on 5,7,4'-Tri-O-methylcatechin are needed for confirmation.

Neuroprotective Potential in Cellular Models

While direct studies on 5,7,4'-Tri-O-methylcatechin in cellular neuroprotection models are not extensively documented, research on structurally similar methoxyflavones provides significant insights into its potential mechanisms. A related compound, 5,7,4'-trimethoxyflavone (TMF), has demonstrated neuroprotective effects in animal models of memory impairment. nih.govresearchgate.net In silico and subsequent in vivo studies suggest that TMF's neuroprotective activity may stem from its interaction with key neurotransmitter receptors. nih.gov

Potential molecular targets predicted for TMF include the Gamma-Aminobutyric Acid Type A (GABAA) receptor subunit GABRG2 and several serotonin (B10506) (5-Hydroxytryptamine) receptors, namely 5-HT2A, 5-HT2B, and 5-HT2C. nih.govresearchgate.net Molecular docking studies indicated a strong binding affinity of TMF for the 5-HT2A receptor. nih.govresearchgate.netnih.gov In animal models of lipopolysaccharide (LPS)-induced neuroinflammation, TMF treatment was associated with an increase in the expression of GABRG2, 5-HT2B, and 5-HT2C mRNA in the hippocampus. nih.govnih.gov

Furthermore, the neuroprotective effects of TMF are linked to its anti-inflammatory properties. In these models, TMF administration significantly reduced levels of amyloid-beta (Aβ) and pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govresearchgate.netnih.gov These findings suggest that 5,7,4'-Tri-O-methylcatechin may exert neuroprotective effects through a multi-target approach involving the modulation of neurotransmitter systems and suppression of neuroinflammatory pathways. nih.gov

Table 1: Predicted Molecular Targets and In Vivo Effects of the Related Compound 5,7,4'-Trimethoxyflavone (TMF)

CategoryFindingModel SystemReference
Predicted Protein TargetsGABRG2, 5-HT2A, 5-HT2B, 5-HT2CIn Silico (Ligand-based and Proteochemometric Models) nih.govresearchgate.net
Hippocampal mRNA ExpressionIncreased expression of GABRG2, 5-HT2B, and 5-HT2CLPS-Induced Memory-Impaired Mice nih.govnih.gov
Biomarker ModulationSignificant reduction in Aβ, IL-1β, IL-6, and TNF-α levelsLPS-Induced Memory-Impaired Mice nih.govresearchgate.netnih.gov

Anti-Mutagenic Activities (Insights from Related Compounds)

The anti-mutagenic potential of 5,7,4'-Tri-O-methylcatechin can be inferred from studies on its parent compounds and other methylated flavonoids. Tea catechins, in general, have demonstrated antimutagenic effects. For instance, (-)-epicatechin gallate (ECg) and (-)-epigallocatechin gallate (EGCG) showed antimutagenic activity against mutations induced by 4-nitroquinoline (B1605747) 1-oxide (4NQO) in cultured Chinese hamster V79 cells. nih.gov This effect was observed when the cells were treated with catechins after exposure to the mutagen, suggesting an intracellular bio-antimutagenic mechanism. nih.gov

Furthermore, studies using the Ames test have explored the antimutagenic properties of various catechins against a range of mutagens. EGCG was found to markedly suppress the mutagenicity of direct-acting alkylating agents and fungicides like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and folpet. nih.gov This activity is hypothesized to result from the catechin acting as a nucleophile to scavenge the electrophilic mutagens. nih.gov

Importantly, the methylation of flavonoids does not appear to diminish this protective quality. A synthetic flavonol with a similar methylation pattern, 3′,4′,5′-trimethoxyflavonol (TMFol), was reported to be non-mutagenic in the Ames test. nih.gov This suggests that O-methylation, a key structural feature of 5,7,4'-Tri-O-methylcatechin, is compatible with a favorable safety profile regarding mutagenicity.

Enzyme Inhibition/Modulation

Methylated catechins and related flavonoids have been identified as potent modulators of various enzyme systems, which is central to their biological activity.

O-methylated catechins, specifically (-)-epigallocatechin-3-O-(3-O-methyl) gallate and (-)-epigallocatechin-3-O-(4-O-methyl) gallate, are effective inhibitors of protein tyrosine kinases that are critical for mast cell activation, including Lyn, Syk, and Bruton's tyrosine kinase. researchgate.net In vitro assays confirmed that these methylated catechins can directly inhibit these enzymes. researchgate.net Similarly, the 3'- and 4'-monomethyl ethers of epicatechin have been found to inhibit NADPH oxidase, an enzyme involved in the production of reactive oxygen species. nih.gov

The structurally related compound 5,7,4'-Trimethoxyflavone (TMF) has been identified as a novel inhibitor of Leucine-rich pentatricopeptide repeat-containing protein (LRPPRC), signal transducer and activator of transcription 3 (STAT3), and cyclin-dependent kinase 1 (CDK1). nih.gov Derivatives of TMF were shown to disassociate protein complexes involving these targets, thereby suppressing the JAK2/STAT3 signaling pathway, a critical pathway in cancer cell proliferation. nih.gov

Beyond inhibition, catechins can also up-regulate the activity of protective enzymes. In animal studies, administration of catechins led to significantly increased activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH). mdpi.com

Table 2: Enzyme Inhibition and Modulation by Methylated Catechins and Related Flavonoids

Compound TypeEnzyme/Pathway TargetedEffectReference
O-methylated EGCGLyn, Syk, Bruton's tyrosine kinaseInhibition researchgate.net
Monomethyl ethers of epicatechinNADPH oxidaseInhibition nih.gov
5,7,4'-Trimethoxyflavone (TMF)LRPPRC, STAT3, CDK1Inhibition nih.gov
Catechins (general)Superoxide dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GSH)Upregulation of activity mdpi.com

In Vivo Preclinical Efficacy Studies in Animal Models

Application in Disease Models (e.g., Colorectal Cancer Models)

The potential of methylated flavonoids as chemopreventive agents has been investigated in preclinical models of colorectal cancer. Studies suggest that O-methylation of the flavonoid scaffold enhances efficacy in preventing gastrointestinal tumors. nih.gov

A synthetic flavonol, 3′,4′,5′-trimethoxyflavonol (TMFol), which shares a trimethoxylated B-ring with 5,7,4'-Tri-O-methylcatechin, has been tested in the Apc(Min) mouse model, which is genetically predisposed to intestinal adenoma formation. nih.gov Lifelong dietary consumption of TMFol significantly reduced the development of small intestinal adenomas in these mice. nih.gov The study highlights the promise of methoxylated flavonoids in interfering with the development of colorectal carcinogenesis. nih.gov Further research has shown that other methoxylated flavones, such as 3',4',5',5,7-pentamethoxyflavone (B192069) (PMF) and tricin, also reduce adenoma development in the Apc(Min) mouse model, whereas the non-methylated analogue apigenin was inactive. nih.govnih.gov

Assessment of Tumor Growth Inhibition in Rodent Models

In addition to preventing tumor formation, methylated flavonoids have been shown to inhibit the growth of existing tumors in rodent xenograft models. The efficacy of 3′,4′,5′-trimethoxyflavonol (TMFol) was assessed in nude mice bearing tumors from the human colon adenocarcinoma cell line HCT116. nih.gov

When TMFol was administered in the diet starting before tumor cell inoculation, it resulted in an approximate halving of the final tumor size compared to control mice. nih.gov This inhibition of tumor growth was associated with decreased tumor cell proliferation and an increase in apoptosis. nih.gov In tumors where growth was reduced, the expression of the tumor suppressor protein p53 was observed to be increased. nih.gov These findings indicate that the antitumor effects of this methylated flavonoid are mediated, at least in part, by the modulation of key cellular processes like proliferation and apoptosis. nih.gov

Table 3: In Vivo Efficacy of 3′,4′,5′-Trimethoxyflavonol (TMFol) in Rodent Cancer Models

Animal ModelKey OutcomeAssociated MechanismReference
Apc(Min) Mice (Colorectal Adenoma Model)Reduced small intestinal adenoma burden by 47%Increased p53 expression in tumor tissue nih.gov
Nude Mice with HCT116 Xenografts (Colon Carcinoma Model)Tumor size approximately halvedDecreased proliferation, increased apoptosis nih.gov

Evaluation in Oxidative Stress-Related Disease Models

Catechins and their metabolites are recognized for their potent antioxidant properties, which have been evaluated in various in vivo models of diseases driven by oxidative stress. mdpi.com The biotransformation of catechins in vivo often involves methylation, leading to metabolites that may contribute significantly to their biological activities. nih.gov

In animal models, catechin administration has been shown to effectively mitigate oxidative stress markers. For example, treatment with epicatechin markedly reduced elevated plasma levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, in a model of induced hypertension. nih.gov Similarly, epigallocatechin gallate (EGCG) inhibited lipid peroxidation and reduced levels of thiobarbituric acid reactive substances (TBARS) in a rat model of oxidative stress-mediated heart injury. nih.gov

The mechanism for this protection involves bolstering the endogenous antioxidant defense systems. As noted previously, mice receiving catechins in their drinking water showed increased activity of crucial antioxidant enzymes like SOD, catalase, and glutathione peroxidase. mdpi.com Catechins can also directly alleviate oxidative stress; in postmortem bovine muscle, catechin administration significantly reduced reactive oxygen species (ROS) levels. nih.gov This effect was linked to the suppression of the mitochondrial intrinsic pathway of apoptosis, demonstrating a direct link between the compound's antioxidant action and its cell-protective effects. nih.gov

Pharmacodynamic Biomarker Analysis in Animal Studies

The preclinical evaluation of 5,7,4'-Tri-O-methylcatechin and its close structural analog, 5,7,4'-trimethoxyflavone (TMF), in animal models has revealed significant modulation of various pharmacodynamic biomarkers, primarily in the contexts of neuroprotection and anti-cancer activity. These biomarkers provide crucial insights into the compound's mechanism of action and therapeutic potential.

In studies investigating its neuroprotective effects, 5,7,4'-Tri-O-methylcatechin has been shown to impact key markers of neuroinflammation and neurodegeneration. In a mouse model of memory impairment induced by lipopolysaccharide (LPS), administration of TMF led to a significant reduction in the levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Concurrently, a decrease in amyloid-beta (Aβ) levels, a hallmark of Alzheimer's disease, was observed. Furthermore, TMF treatment was associated with an increase in the expression of brain-derived neurotrophic factor (BDNF), a critical protein for neuronal survival and synaptic plasticity. At the genetic level, TMF was found to upregulate the hippocampal mRNA expression of GABRG2, 5-HT2B, and 5-HT2C, receptors involved in neurotransmission.

Beyond neuroprotection, derivatives of TMF have demonstrated promising anti-tumor effects in murine models. The mechanism of action in this context involves the inhibition of key proteins that drive cancer cell proliferation and survival. Specifically, these derivatives have been shown to target and inhibit Leucine-rich pentatricopeptide repeat-containing protein (LRPPRC), signal transducer and activator of transcription 3 (STAT3), and cyclin-dependent kinase 1 (CDK1). The inhibition of these targets disrupts critical signaling pathways essential for tumor growth.

The table below summarizes the key pharmacodynamic biomarkers modulated by 5,7,4'-Tri-O-methylcatechin or its closely related analog, 5,7,4'-trimethoxyflavone, in preclinical animal studies.

Biological Context Animal Model Biomarkers Modulated Direction of Change
NeuroprotectionLPS-induced memory impairment in miceIL-1β, IL-6, TNF-α, Amyloid-betaDecrease
BDNFIncrease
Hippocampal mRNA of GABRG2, 5-HT2B, 5-HT2CIncrease
Anti-cancerMurine tumor modelsLRPPRC, STAT3, CDK1Inhibition

Considerations for Animal Model Selection and Validation

The selection and validation of appropriate animal models are paramount for the preclinical investigation of 5,7,4'-Tri-O-methylcatechin's biological activities. The choice of model directly influences the relevance and translatability of the research findings to human diseases.

For studying the neuroprotective and anti-inflammatory properties of 5,7,4'-Tri-O-methylcatechin, the lipopolysaccharide (LPS)-induced neuroinflammation model in mice has been effectively utilized. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response. When administered to rodents, it triggers a cascade of inflammatory events in the brain, including the production of pro-inflammatory cytokines and the activation of microglia and astrocytes, mimicking aspects of neuroinflammatory conditions like Alzheimer's disease. The validation of this model for studying 5,7,4'-Tri-O-methylcatechin involves assessing behavioral deficits, such as memory impairment, and quantifying the expression of key inflammatory and neurodegenerative markers in brain tissue.

In the context of oncology research, xenograft models in mice are a standard approach. These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice. The validation of these models for testing derivatives of 5,7,4'-trimethoxyflavone includes monitoring tumor growth and assessing the expression and activity of the target proteins (LRPPRC, STAT3, and CDK1) within the tumor tissue.

The validation process for any animal model in the study of 5,7,4'-Tri-O-methylcatechin should include a thorough characterization of the model's phenotype to ensure it accurately reflects the human disease state. This includes histological, biochemical, and behavioral analyses. Furthermore, the pharmacokinetic profile of the compound should be established in the chosen animal model to ensure that therapeutically relevant concentrations are achieved at the target site. The general principles of animal model validation emphasize the importance of ensuring that the model has face validity (phenotypic similarity to the human condition), construct validity (the underlying pathogenic mechanisms are relevant to the human disease), and predictive validity (the model can predict the efficacy of therapeutic interventions in humans).

The table below outlines key considerations in the selection and validation of animal models for preclinical research on 5,7,4'-Tri-O-methylcatechin.

Research Area Animal Model Example Key Validation Parameters
Neuroprotection/Anti-inflammationLPS-induced neuroinflammation in miceBehavioral deficits (e.g., memory impairment), Pro-inflammatory cytokine levels, Amyloid-beta deposition, Neuronal loss
OncologyHuman cancer cell line xenografts in miceTumor growth rate, Expression and activity of target proteins (LRPPRC, STAT3, CDK1), Metastasis

Structure Activity Relationship Sar of 5,7,4 Tri O Methylcatechin and Analogues

General Principles of SAR Analysis for Bioactive Compounds

The core concept of SAR analysis is that similar molecules are likely to exhibit similar biological activities. creative-proteomics.com The process involves systematically modifying a lead compound's structure and observing the resulting changes in its biological effects. wikipedia.orgdrugdesign.org These modifications can include the addition, removal, or replacement of functional groups. drugdesign.org By correlating these structural changes with activity, researchers can identify the key molecular features, or pharmacophores, responsible for the desired effect. creative-proteomics.com

Key aspects considered in SAR analysis include:

Functional Groups: Identifying which groups are essential for activity and which can be modified. wikipedia.orgdrugdesign.org

Steric Properties: The size and shape of the molecule, which influence its ability to fit into a biological target's binding site.

Electronic Properties: The distribution of electrons in the molecule, affecting its polarity, ability to form hydrogen bonds, and reactivity. scribd.com

Lipophilicity: A compound's affinity for fatty environments, which impacts its ability to cross cell membranes. scribd.comresearchgate.net

Quantitative structure-activity relationship (QSAR) models take this a step further by developing mathematical equations that relate a compound's physicochemical properties to its biological activity. wikipedia.orgscribd.com These models can then be used to predict the activity of novel, untested compounds, thereby streamlining the drug discovery process. collaborativedrug.com

Impact of Methylation Patterns on Biological Activity

Influence of O-Methylation on Antioxidant Capacity

The antioxidant activity of catechins is largely attributed to their hydroxyl (-OH) groups, particularly the catechol structure (ortho-dihydroxyl groups) on the B-ring. researchgate.net These groups can donate a hydrogen atom or an electron to neutralize free radicals.

O-methylation, the replacement of a hydrogen atom in a hydroxyl group with a methyl group, generally leads to a decrease in antioxidant activity. nih.govresearchgate.net This is because methylation reduces the number of available hydroxyl groups that can act as hydrogen donors. researchgate.net For instance, studies have shown that the methylation of the 3'-OH group on the catechin (B1668976) B-ring results in a significant loss of its antioxidant activity. researchgate.netresearchgate.net Permethylated catechin derivatives, where all hydroxyl groups are methylated, have been observed to show no antioxidant activity. rsc.org

However, despite this reduction, methylated metabolites often retain significant radical scavenging activity at physiological pH (7.4), suggesting they can still contribute to antioxidant defenses in the body. nih.govresearchgate.net The antioxidant activity of flavonoids is also strongly dependent on the pH of the surrounding medium, with higher activity generally observed at higher pH values. nih.govresearchgate.net

Role of Methyl Groups in Modulating Cellular Uptake and Metabolism

Methylation plays a significant role in how catechins are absorbed, distributed, and metabolized in the body. The addition of methyl groups increases the lipophilicity of the catechin molecule. researchgate.net This enhanced lipophilicity can facilitate easier passage through the lipid bilayers of cell membranes, potentially leading to improved cellular uptake. researchgate.net

Once absorbed, catechins undergo extensive metabolism, primarily through methylation, glucuronidation, and sulfation in the gastrointestinal tract and liver. wikipedia.orgfrontiersin.org Catechol-O-methyltransferase (COMT) is a key enzyme responsible for the methylation of the catechol group. wikipedia.org

The stereochemical configuration of catechins also has a strong influence on their uptake and metabolism. For example, uptake is reportedly highest for (-)-epicatechin (B1671481) and lowest for (-)-catechin. wikipedia.org Studies using Caco-2 cell monolayers, a model of the intestinal barrier, have shown that the efflux (transport out of the cell) of trans catechins (like (+)-catechin) is significantly higher than that of their corresponding cis (epi) catechins (like (-)-epicatechin). mdpi.com This suggests that stereochemistry significantly affects efflux transport more than absorption. mdpi.com

Furthermore, methylated metabolites of catechins have been detected in various tissues, including the brain. Studies have reported the presence of epicatechin glucuronide and 3'-O-methyl epicatechin glucuronide in rat brain tissue after oral administration, indicating that these metabolites can cross the blood-brain barrier. nih.gov

Positional Isomerism and Differential Bioactivity

The specific position of the methyl group on the catechin framework can lead to significant differences in biological activity. This phenomenon, known as positional isomerism, highlights the sensitivity of biological systems to subtle structural changes.

For example, in a study comparing methylated derivatives of (-)-epigallocatechin-3-O-gallate (EGCG), it was found that methylation at the 3''-position of the galloyl moiety significantly enhanced bioavailability compared to methylation at the 4''-position or the parent EGCG molecule. jst.go.jp

Another study investigating the effects of methylated EGCG derivatives on the cell surface expression of the high-affinity IgE receptor (FcεRI) found that derivatives methylated at the 3''- and/or 4''-positions suppressed FcεRI expression, while those methylated at the 4'-position in the B-ring did not. researchgate.net This suggests that the trihydroxyl structure of the B-ring is essential for this particular suppressive effect. researchgate.net These findings underscore that the biological effects of methylated catechins are not uniform and are highly dependent on the precise location of the methyl groups.

Hydroxyl Group Contribution to Activity

The primary role of hydroxyl groups is in antioxidant activity through their ability to donate hydrogen atoms to scavenge free radicals. rsc.org The B-ring of catechins is considered a stronger electron donor than the A- or D-rings, highlighting the importance of the B-ring hydroxyls. rsc.org

Beyond antioxidant capacity, hydroxyl groups are vital for interacting with biological targets, such as enzymes and receptors, through hydrogen bonding. acs.org The binding affinity of tea catechins to human serum albumin (HSA), which is important for their transport in the blood and bioavailability, is influenced by the number of hydroxyl groups on the B-ring and the galloyl group. nih.gov

Stereochemical Considerations in Activity Profiles

Catechins possess chiral centers, meaning they can exist as different stereoisomers (enantiomers and diastereomers). In the case of catechin, the carbons at positions 2 and 3 of the C-ring are chiral centers. This stereochemistry can have a significant impact on their biological activity. acs.org

The orientation of the substituents at these positions (cis or trans) influences the molecule's three-dimensional shape, which in turn affects its interaction with biological targets. For instance, the binding affinity of catechins to HSA is affected by the configuration at the C-2 position, with catechins having a 2,3-trans structure showing higher binding affinity than those with a 2,3-cis structure. nih.gov

Stereochemistry also profoundly affects the absorption, metabolism, and bioavailability of catechins. acs.org Studies have demonstrated that the transport and metabolism of catechins across Caco-2 cell monolayers are significantly influenced by their stereochemical configuration. mdpi.comsemanticscholar.org For example, the relative amounts of metabolites produced from trans catechins were found to be significantly higher than those from their corresponding cis isomers. semanticscholar.org This differential metabolism and transport based on stereoisomerism can lead to different in vivo concentrations of active compounds and, consequently, different biological outcomes. mdpi.com

Computational Approaches to SAR Prediction

In the quest to understand and predict the biological activities of 5,7,4'-Tri-O-methylcatechin and its analogues, computational methods have become indispensable tools. These in silico techniques provide insights into the structure-activity relationships (SAR) at a molecular level, guiding the design of new compounds with enhanced potency and selectivity. The primary computational approaches employed for this purpose are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. academicjournals.org This is achieved by calculating a variety of molecular descriptors that quantify different physicochemical properties of the molecules, such as electronic, steric, and hydrophobic features. For flavonoids, including flavan-3-ols like 5,7,4'-Tri-O-methylcatechin, SAR studies have highlighted that the degree and position of hydroxylation and methylation are critical for their biological effects. mdpi.com

While specific QSAR models for 5,7,4'-Tri-O-methylcatechin are not extensively documented in publicly available research, studies on related flavonoids provide a framework for how such models could be developed. For instance, the antibacterial activity of flavonoids has been linked to the presence of hydroxyl groups at specific positions on the A and B rings. mdpi.com A hypothetical QSAR study for a series of O-methylated catechins, including 5,7,4'-Tri-O-methylcatechin, would involve synthesizing or computationally generating a set of analogues with variations in their methylation patterns. The biological activity of these compounds would be experimentally determined, and then correlated with calculated molecular descriptors to generate a predictive model.

Table 1: Key Molecular Descriptors in Flavonoid QSAR Studies

Descriptor ClassExamplesRelevance to SAR
Electronic Dipole moment, Partial charges, HOMO/LUMO energiesInfluences electrostatic interactions with biological targets.
Steric Molecular volume, Surface area, Molar refractivityDetermines the fit of the molecule within a receptor's binding site.
Hydrophobic LogP (octanol-water partition coefficient)Affects membrane permeability and hydrophobic interactions with the target.
Topological Connectivity indices, Shape indicesDescribes the branching and overall shape of the molecule.

A QSAR model for O-methylated catechins could reveal, for example, that methylation at the 4'-position is crucial for a specific activity, while methylation at the 5 and 7-positions modulates potency or selectivity. Such a model would be invaluable for prioritizing the synthesis of new derivatives with a higher probability of being active.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific biological target, typically a protein or a nucleic acid. laurinpublishers.com This method calculates the binding affinity and visualizes the interactions between the ligand and the active site of the target. For 5,7,4'-Tri-O-methylcatechin and its analogues, molecular docking can elucidate how these molecules interact with various enzymes or receptors, providing a rationale for their observed biological activities.

In silico studies on flavan-3-ols have demonstrated their potential to interact with various therapeutic targets. For example, pharmacophore analysis and molecular docking have been used to evaluate flavan-3-ol (B1228485) compounds as potential drugs for neurological conditions. nih.gov In such a study involving 5,7,4'-Tri-O-methylcatechin, the 3D structure of the compound would be docked into the binding site of a target protein. The docking software would then predict the most stable binding pose and calculate a docking score, which is an estimate of the binding affinity.

Table 2: Illustrative Molecular Docking Parameters for a Hypothetical Flavonoid-Protein Interaction

ParameterDescriptionExample Value
Binding Affinity (kcal/mol) The free energy of binding between the ligand and the protein. More negative values indicate stronger binding.-8.5
Hydrogen Bonds The number and type of hydrogen bonds formed between the ligand and protein residues.3 (with Ser, Asn, Gln)
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and protein.Interactions with Leu, Val, Phe
Interacting Residues The specific amino acid residues in the protein's active site that interact with the ligand.Ser123, Asn150, Gln210, Leu125, Val148, Phe212

By analyzing the docking results for a series of O-methylated catechins, researchers can identify key interactions that are essential for binding. For instance, the methoxy (B1213986) groups at the 5, 7, and 4'-positions of 5,7,4'-Tri-O-methylcatechin could form specific hydrogen bonds or hydrophobic interactions that are not possible for the unmethylated parent compound, catechin. This information is crucial for understanding the SAR and for designing more potent and selective inhibitors.

Advanced Analytical Methodologies for 5,7,4 Tri O Methylcatechin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For methylated catechins, both liquid and gas chromatography are employed, each with specific advantages and requirements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of methylated catechins due to its versatility and suitability for non-volatile and thermally sensitive compounds. ipb.pt Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase to separate compounds based on their hydrophobicity. ipb.pt

In the analysis of 5,7,4'-Tri-O-methylcatechin and its isomers, various detectors can be coupled with HPLC to achieve sensitive quantification. A study comparing different detection methods found that while UV and electrochemical (EC) detection are effective, fluorescence (FL) detection was the most sensitive method for all flavan-3-ols tested, including methylated analogs. ipb.pt The limits of detection (LODs) for methylated catechin (B1668976) derivatives using fluorescence detection were found to be in the low nanogram range. ipb.pt

Limits of Detection (LOD) for Methylated Catechins using HPLC with Fluorescence Detection
CompoundLOD (ng)Reference
3'-O-Methyl-epicatechin2 ipb.pt
4'-O-Methyl-catechin3 ipb.pt
4'-O-Methyl-epicatechin3 ipb.pt

Gas Chromatography (GC)

Gas Chromatography (GC) offers high resolution for the separation of volatile compounds. However, catechins and their methylated derivatives are non-volatile due to the presence of polar hydroxyl groups. Therefore, a chemical derivatization step is required to increase their volatility before GC analysis. ipb.pt The most common method is trimethylsilylation, which converts the polar hydroxyl groups into nonpolar trimethylsilyl (B98337) (TMS) ethers. ipb.pt These derivatized compounds can then be separated on a GC column and detected. ipb.pt

Advanced Column Chemistries for Flavonoid Separation

The separation of structurally similar flavonoids, such as regioisomers of methylated catechins, presents a significant analytical challenge. Standard reversed-phase columns, typically packed with octadecylsilane (B103800) (C18), are widely used for this purpose. ipb.ptnih.gov However, advancements in column technology have led to improved separation efficiency.

Ultra-High-Performance Liquid Chromatography (UHPLC) or UPLC® systems utilize columns with smaller particle sizes (typically sub-2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.gov This technology has been successfully applied to differentiate and identify bioactive methylated flavone (B191248) regioisomers. nih.gov

Further enhancements in separation can be achieved by modifying the mobile phase chemistry. The addition of cyclodextrins to the mobile phase in RP-HPLC has been shown to be an effective strategy for resolving stereoisomers of various compounds by forming temporary inclusion complexes with the analytes, leading to differential retention times. researchgate.net This approach highlights how chemical modifications to the chromatographic system can achieve separations that are difficult with standard column chemistries alone.

Mass Spectrometry for Metabolite Profiling and Structural Elucidation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method, it provides a high degree of sensitivity and specificity, making it indispensable for identifying and structurally characterizing metabolites like 5,7,4'-Tri-O-methylcatechin in complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF MS/MS)

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a cornerstone for modern metabolite analysis. nih.gov This technique allows for the selective detection and quantification of target compounds even at very low concentrations. icmm.ac.cn High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, provide highly accurate mass measurements, which enables the determination of a compound's elemental formula. mdpi.commdpi.com

In the structural elucidation of methylated flavonoids, tandem mass spectrometry (MS/MS) is particularly valuable. mdpi.com The precursor ion (the ionized molecule of interest) is isolated and fragmented, producing a unique spectrum of product ions. This fragmentation pattern acts as a structural fingerprint. For methylated flavones, characteristic fragmentation includes the neutral loss of a methyl radical (•CH3, 15 Da) and carbon monoxide (CO, 28 Da). nih.govmdpi.com The relative abundances of these fragments can help differentiate between regioisomers, as the position of the methyl group influences the stability of the ion and its fragmentation pathway. nih.gov

Common MS/MS Fragmentation Patterns for Structural Elucidation of Methylated Flavonoids
Precursor IonFragmentation ProcessCharacteristic Neutral LossSignificanceReference
[M-H]⁻Loss of methyl radical•CH₃ (15 Da)Indicates the presence of a methyl group. nih.govmdpi.com
[M-H]⁻Loss of carbon monoxideCO (28 Da)Common in flavonoid fragmentation. nih.gov
[M+H]⁺Loss of methyl groupCH₃ (15 Da)Indicates a demethylated fragment. ekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the sensitive and specific detection of MS. ipb.pt For the analysis of methylated catechins, the compounds are first derivatized (e.g., trimethylsilylation) to make them volatile. ipb.pt

Following separation on the GC column, the derivatized analytes enter the mass spectrometer, where they are typically ionized by electron ionization (EI). This high-energy ionization method creates extensive fragmentation, providing a detailed mass spectrum that can be used for structural confirmation by comparing it to spectral libraries. ipb.pt

For quantitative analysis, selected ion monitoring (SIM) is often employed. ipb.pt In this mode, the mass spectrometer is set to detect only a few specific fragment ions characteristic of the target analyte, which significantly increases sensitivity and selectivity by reducing chemical noise. ipb.pt For trimethylsilylated methylated catechins, a key fragment ion monitored is m/z 310. ipb.pt

Limits of Detection (LOD) for Derivatized Catechins using GC-MS (SIM Mode)
Compound (as TMS derivative)Monitored Ion (m/z)LOD (pg)Reference
3'-O-Methyl-catechin3102 ipb.pt
3'-O-Methyl-epicatechin3102 ipb.pt
4'-O-Methyl-catechin3102 ipb.pt
4'-O-Methyl-epicatechin3102 ipb.pt

Derivatization Techniques for Enhanced Analytical Performance

Derivatization is a chemical modification process employed to improve the analytical characteristics of a compound. For 5,7,4'-Tri-O-methylcatechin, these techniques can enhance volatility, thermal stability, and detectability, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Gas chromatography is a powerful separation technique, but its application to non-volatile compounds like flavonoids is limited. Derivatization is therefore essential to increase the volatility and thermal stability of 5,7,4'-Tri-O-methylcatechin, allowing for its analysis by GC-MS.

Silylation is the most common derivatization strategy for flavonoids. nih.gov In this process, active hydrogens in the hydroxyl groups are replaced with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. nih.gov The resulting TMS ether of 5,7,4'-Tri-O-methylcatechin (specifically, the remaining free hydroxyl group at the 3-position) is significantly more volatile and thermally stable. This derivatization not only improves chromatographic peak shape but also enhances sensitivity in MS detection. nih.gov

Alkylation is another approach where hydroxyl groups are converted to ethers. While 5,7,4'-Tri-O-methylcatechin is already partially methylated, derivatization of the remaining hydroxyl group can further improve its GC-MS properties.

Derivatization StrategyReagent(s)Target Functional GroupAdvantages
SilylationBSTFA, MSTFA, TMCS3-hydroxyl groupIncreased volatility, improved thermal stability, enhanced peak shape, increased sensitivity. nih.gov
AcylationAcetic anhydride, trifluoroacetic anhydride3-hydroxyl groupForms stable esters, can improve chromatographic resolution.
AlkylationAlkyl halides (e.g., methyl iodide)3-hydroxyl groupProduces stable ether derivatives, increases volatility.

This interactive table outlines common derivatization strategies for the GC-MS analysis of 5,7,4'-Tri-O-methylcatechin.

In liquid chromatography-mass spectrometry (LC-MS), derivatization is less about increasing volatility and more about enhancing ionization efficiency and selectivity of detection. While 5,7,4'-Tri-O-methylcatechin can often be analyzed directly by LC-MS, derivatization can be employed in specific applications to improve sensitivity or to introduce a specific tag for targeted analysis.

For instance, derivatization can be used to introduce a charged moiety or a group with high proton affinity, which can enhance the signal in electrospray ionization (ESI)-MS. While less common for methylated catechins which already exhibit good ionization, this approach can be valuable when analyzing trace levels of the compound in complex matrices.

Derivatization can be performed either before the chromatographic separation (pre-column) or after the separation but before detection (post-column).

Pre-column derivatization is the more common approach for GC-MS analysis, as described in section 7.3.1. For LC analysis, pre-column derivatization can be used to improve the chromatographic properties or to introduce a fluorescent tag for sensitive detection by a fluorescence detector.

Post-column derivatization is primarily used in HPLC with UV-Vis or fluorescence detection. mdpi.com After the separation of 5,7,4'-Tri-O-methylcatechin on the HPLC column, a reagent is introduced into the eluent flow to react with the analyte and produce a product that is more easily detected. For flavonoids, shift reagents like aluminum chloride can be used post-column to induce a bathochromic shift in the UV-Vis spectrum, which can help in the identification and selective detection of different classes of flavonoids. mdpi.com

Spectrophotometric Methods for Quantification in Complex Mixtures

Spectrophotometric methods, based on the absorption of ultraviolet and visible light, offer a relatively simple and cost-effective approach for the quantification of 5,7,4'-Tri-O-methylcatechin, particularly in complex mixtures like plant extracts.

The flavonoid structure of 5,7,4'-Tri-O-methylcatechin gives rise to characteristic absorption spectra in the UV region. Typically, flavan-3-ols exhibit a major absorption band around 280 nm. The methylation of the hydroxyl groups can cause slight shifts in the absorption maximum (λmax).

For the quantification in complex mixtures where other phenolic compounds may interfere, derivatization with specific color-forming reagents can be employed. For instance, reagents like diazotized sulfanilamide (B372717) have been used for the selective visualization and spectrophotometric quantification of catechins. nih.gov This reagent forms a yellow-colored complex with catechins, with a maximum absorbance that can be measured for quantification. nih.gov Another common method involves the reaction with vanillin (B372448) in the presence of an acid (e.g., H₂SO₄ or HCl), which produces a colored product with flavan-3-ols. The intensity of the color, measured at a specific wavelength, is proportional to the concentration of the catechin.

MethodReagentPrincipleWavelength of Measurement (nm)
Direct UV SpectrophotometryNoneIntrinsic UV absorbance of the flavonoid structure.~280
Diazotized Sulfanilamide MethodDiazotized sulfanilamideFormation of a yellow-colored complex.~425 nih.gov
Vanillin-Acid MethodVanillin and a strong acid (e.g., H₂SO₄)Formation of a colored adduct.~500

This interactive table summarizes spectrophotometric methods for the quantification of catechins.

Future Research Directions and Preclinical Development Prospects of 5,7,4 Tri O Methylcatechin

Elucidating Novel Molecular Targets and Signaling Networks

Future research into 5,7,4'-Tri-O-methylcatechin, a flavonoid isolated from the wood of Acacia catechu, will critically depend on the precise identification of its molecular targets and the signaling pathways it modulates. medchemexpress.com While direct protein targets for this specific compound are not yet fully elucidated, the broader flavonoid class offers significant clues. For instance, related soy isoflavone metabolites have been shown to directly interact with and suppress the activity of key proteins in cell-cycle regulation, such as cyclin-dependent kinases (Cdk1, Cdk2, and Cdk4). nih.gov This suggests a promising avenue for investigating whether 5,7,4'-Tri-O-methylcatechin exerts similar effects on cell proliferation pathways.

Initial explorations can be guided by antibody arrays and preliminary screening, which suggest potential interactions with proteins central to cellular signaling, including GSK3 beta, p38 alpha/MAPK14, and CDK1. medchemexpress.com The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway, a master regulator of cell growth, proliferation, and survival, represents another high-priority network for investigation, as it is a known target for various phytochemicals in cancer models. nih.gov Elucidating these interactions will be fundamental to understanding the compound's mechanism of action and identifying its therapeutic potential.

Table 1: Potential Molecular Targets for 5,7,4'-Tri-O-methylcatechin

Target Class Potential Protein Target Associated Signaling Pathway
Cell Cycle Regulation CDK1, Cdk2, Cdk4 G1/S and G2/M phase transition
Protein Kinase Pathway GSK3 beta, p38 alpha/MAPK14 Cellular stress response, apoptosis, inflammation
Growth & Survival PI3K/Akt/mTOR Cell proliferation, angiogenesis, metabolism

Investigating Synergistic Effects with Other Bioactive Compounds

The therapeutic potential of 5,7,4'-Tri-O-methylcatechin may be significantly enhanced through synergistic combinations with other bioactive compounds. This approach, where the combined effect of two or more agents is greater than the sum of their individual effects, is a promising frontier in managing complex diseases. nih.gov Mechanistically, synergy can arise from multi-target effects, where compounds act on different points of the same signaling cascade, or from one compound increasing the bioavailability or inhibiting the degradation of another. nih.govresearchgate.net

Future studies should explore combinations of 5,7,4'-Tri-O-methylcatechin with other natural phytochemicals, such as other flavonoids, terpenes, or alkaloids, which may exhibit complementary mechanisms of action. For example, combinations of different flavonoids have shown synergy in vasodilation, while the pairing of compounds like eugenol and linalool has demonstrated enhanced antimicrobial activity. nih.govresearchgate.net Furthermore, investigating its synergy with conventional chemotherapeutic drugs could reveal strategies to reduce drug resistance or lower required dosages, thereby minimizing side effects.

Developing Advanced Preclinical Animal Models for Specific Disease Contexts

To translate in vitro findings into potential clinical applications, the development of advanced and relevant preclinical animal models is essential. While no single model can perfectly replicate all aspects of human disease, a strategic selection is crucial for evaluating the efficacy of 5,7,4'-Tri-O-methylcatechin. scienceopen.com The choice of model—be it a genetically engineered model, a disease induction model, or a xenograft model—must be tailored to the specific disease being studied. nih.gov

For oncology research, patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, could provide highly relevant data on therapeutic response. nih.gov For neurodegenerative conditions like Alzheimer's disease, transgenic mouse models that recapitulate key pathological features, such as amyloid plaque formation, would be invaluable. scienceopen.com In the context of metabolic diseases, murine models are frequently used to study conditions like diabetes and obesity due to their genetic homology with humans and the availability of tools for genetic manipulation. nih.govmdpi.com

Table 2: Proposed Preclinical Animal Models for 5,7,4'-Tri-O-methylcatechin Research

Disease Context Model Type Rationale
Cancer Patient-Derived Xenograft (PDX) Mice Mimics human tumor heterogeneity and microenvironment. nih.gov
Neurodegenerative Disease Transgenic Mice (e.g., Alzheimer's models) Expresses human genes associated with disease pathology. scienceopen.com
Metabolic Syndrome Diet-Induced or Genetically Modified Rodents Replicates key features of obesity, diabetes, and related disorders. mdpi.com

Exploration of New Synthetic Avenues for Analogues with Tailored Activities

The natural structure of 5,7,4'-Tri-O-methylcatechin serves as a scaffold for the creation of novel analogues with improved potency, selectivity, and pharmacokinetic properties. The exploration of new synthetic avenues is key to unlocking this potential. Synthetic strategies used for other flavonoids, such as aldol condensation to form the chalcone (B49325) backbone followed by oxidative cyclization, can be adapted for this purpose. mdpi.com

A primary goal of analogue synthesis would be to perform structure-activity relationship (SAR) studies. By systematically modifying the hydroxyl and methoxy (B1213986) groups on the flavan backbone, researchers can identify which functional groups are critical for activity. For example, strategic demethylation or the introduction of new functional groups at different positions could enhance binding affinity to a specific molecular target. mdpi.com This approach allows for the rational design of derivatives with tailored activities, potentially leading to more effective therapeutic agents.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Preclinical Studies

Integrating "omics" technologies into preclinical studies of 5,7,4'-Tri-O-methylcatechin can provide a comprehensive, system-wide understanding of its biological effects. Technologies like proteomics (the large-scale study of proteins) and metabolomics (the study of metabolic processes) can uncover the full spectrum of molecular changes induced by the compound. nih.gov

Using proteomics, researchers can identify which proteins are up- or down-regulated following treatment, offering unbiased insights into the affected signaling pathways. Metabolomics can reveal how the compound alters cellular metabolism, which is often dysregulated in diseases like cancer. nih.gov When combined with data from advanced animal models, omics approaches can help validate molecular targets, identify novel biomarkers of response, and provide a deeper understanding of the compound's mechanism of action before advancing to clinical phases. nih.gov

Strategies for Enhancing Bioavailability and Distribution in Preclinical Models

A significant challenge for many phytochemicals, including flavonoids, is their poor bioavailability, which can limit their therapeutic efficacy. nih.gov Like curcumin, which suffers from low water solubility and rapid metabolism, 5,7,4'-Tri-O-methylcatechin may face similar obstacles. nih.gov Therefore, a crucial aspect of its preclinical development will be the implementation of strategies to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.

Several approaches can be explored in preclinical models:

Advanced Drug Delivery Systems: Encapsulating the compound in nanoformulations, such as liposomes or polymeric nanoparticles, can improve solubility, protect it from premature degradation, and facilitate targeted delivery to disease sites.

Combination Therapies: Co-administration with compounds that inhibit metabolic enzymes or enhance intestinal absorption can increase the systemic exposure of 5,7,4'-Tri-O-methylcatechin.

Structural Modification: Synthesizing prodrugs or analogues with improved physicochemical properties can enhance oral absorption and metabolic stability.

Investigating these strategies in animal models will be critical to ensuring that sufficient concentrations of the compound reach the target tissues to exert a therapeutic effect.

Table of Mentioned Compounds

Compound Name
5,7,4'-Tri-O-methylcatechin
6,7,4′-Trihydroxyisoflavone (6,7,4'-THIF)
7,3′,4′-Trihydroxyisoflavone (7,3',4'-THIF)
Curcumin
Daidzein
Diosgenin
Eugenol
Eupatorin
Genistein
Linalool
Osteopontin
Pedalitin
Sinensetin
3'-sialyl lactose

Q & A

Q. Table 1: Representative Synthetic Conditions

Methylation AgentSolventCatalystTemp (°C)Yield (%)Purity (%)
Methyl iodideDMFK₂CO₃607295
Dimethyl sulfateAcetoneTBAB506897

Basic: What spectroscopic techniques are most effective for characterizing 5,7,4'-Tri-O-methylcatechin, and what key spectral markers should researchers prioritize?

Methodological Answer:
Critical techniques include:

  • ¹H/¹³C NMR : Identify methoxy groups (δ 3.7–3.9 ppm in ¹H NMR; δ 55–60 ppm in ¹³C NMR) and aromatic protons (δ 6.0–7.0 ppm for flavonoid backbone) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 332.4 (C₁₈H₂₀O₆) with fragmentation patterns matching methylated catechin .
  • HPLC-DAD : Use C18 columns (mobile phase: MeOH/H₂O with 0.1% formic acid) to assess purity and detect co-eluting isomers .

Key Validation Step : Compare spectral data with authentic standards or literature values to confirm regioselective methylation at positions 5, 7, and 4' .

Advanced: How does the methylation pattern of 5,7,4'-Tri-O-methylcatechin influence its bioavailability and metabolic stability compared to unmethylated catechins?

Methodological Answer:
Methylation enhances metabolic stability by reducing Phase II conjugation (e.g., glucuronidation). Researchers should:

  • Assess pharmacokinetics : Use in vitro models (e.g., Caco-2 cells for permeability) and in vivo rodent studies with LC-MS/MS quantification .
  • Compare with unmethylated analogs : Co-administer methylated and unmethylated forms in parallel studies to quantify differences in plasma half-life and tissue distribution .
  • Evaluate enzyme inhibition : Test inhibition of cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interaction risks .

Critical Consideration : Methylation may reduce water solubility, requiring formulation adjustments (e.g., nanoemulsions) for in vivo efficacy .

Advanced: What experimental strategies can resolve contradictions in reported biological activities of 5,7,4'-Tri-O-methylcatechin across different cell lines or model organisms?

Methodological Answer:
To address variability:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for liver studies), passage numbers, and serum-free conditions to minimize confounding factors .
  • Dose-response validation : Perform multiple replicates across a broad concentration range (e.g., 1–100 μM) to identify threshold effects .
  • Meta-analysis : Apply QUADAS-2 criteria to systematically evaluate methodological biases in existing studies, as demonstrated in parotid tumor diagnostics .

Case Study : Inconsistent antiproliferative effects in cancer cells may stem from differential expression of molecular targets (e.g., EGFR vs. HER2). Use siRNA knockdown to isolate mechanism-specific responses .

Advanced: What in silico approaches (e.g., molecular docking, QSAR) have been successfully applied to predict the pharmacological targets of 5,7,4'-Tri-O-methylcatechin, and how can these be validated experimentally?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., MAPK) or epigenetic regulators (e.g., HDACs). Prioritize targets with binding energies < −7.0 kcal/mol .
  • QSAR Modeling : Train models on methylated flavonoid datasets to predict bioavailability or toxicity endpoints .
  • Validation Steps :
    • Surface Plasmon Resonance (SPR) : Confirm binding affinity (KD) for top computational hits .
    • Gene Expression Profiling : Compare transcriptomic changes in treated vs. untreated cells (RNA-seq) to identify pathway-level congruence with predictions .

Q. Table 2: Computational vs. Experimental Binding Affinities

Target ProteinPredicted KD (nM)Experimental KD (nM)Method
HDAC115.218.4 ± 2.1SPR
EGFR42.789.3 ± 5.6ITC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.